![molecular formula C11H12OS B13950408 [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 60466-66-2](/img/structure/B13950408.png)
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a methoxy group, a butadiene moiety, and a sulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene typically involves the reaction of 2-methoxybuta-1,3-diene with a thiol derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 2-methoxybuta-1,3-diene and a thiol derivative.
Catalyst: Commonly used catalysts include transition metal complexes.
Reaction Conditions: Moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反应分析
Types of Reactions
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a hydrogenated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
科学研究应用
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The methoxy and sulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules.
Radical Formation: Under certain conditions, the compound can generate free radicals, which can initiate chain reactions leading to biological effects.
相似化合物的比较
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
Danishefsky’s Diene: Known for its use in Diels-Alder reactions, Danishefsky’s diene has a similar but simpler structure with a methoxy group and a butadiene moiety.
1-Methoxy-1,3-butadiene: This compound shares the methoxy and butadiene features but lacks the sulfanyl group, making it less versatile in certain reactions.
Benzene Derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique reactivity and applications of this compound.
属性
CAS 编号 |
60466-66-2 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC 名称 |
2-methoxybuta-1,3-dienylsulfanylbenzene |
InChI |
InChI=1S/C11H12OS/c1-3-10(12-2)9-13-11-7-5-4-6-8-11/h3-9H,1H2,2H3 |
InChI 键 |
HEIKBVYBJUEFPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=CSC1=CC=CC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


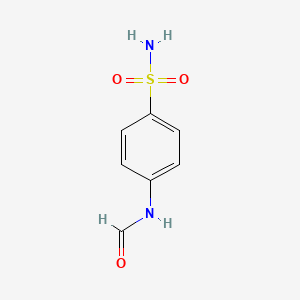

![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
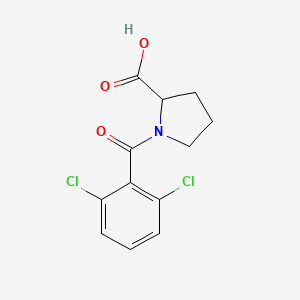
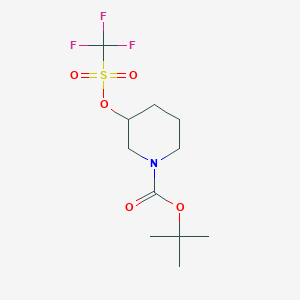
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
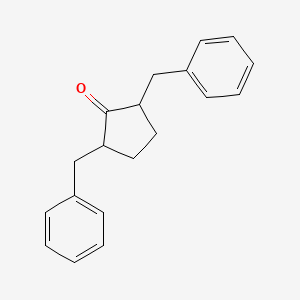
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
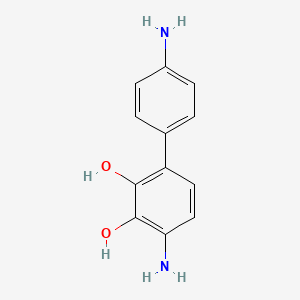
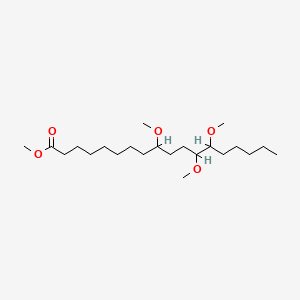
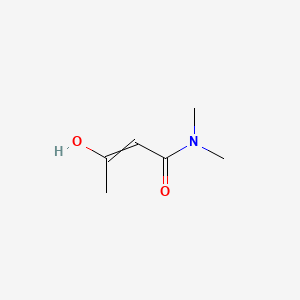
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

